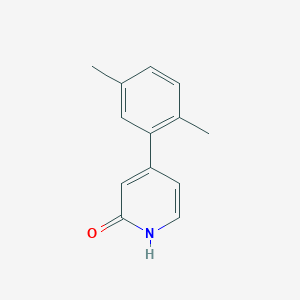

4-(2,5-Dimethylphenyl)-2-hydroxypyridine

Description

4-(2,5-Dimethylphenyl)-2-hydroxypyridine is an aromatic heterocyclic compound featuring a pyridine ring substituted with a hydroxyl group at position 2 and a 2,5-dimethylphenyl group at position 3. The dimethylphenyl substituent introduces steric and electronic effects that influence the compound’s physicochemical properties, such as lipophilicity, solubility, and intermolecular interactions. This structural motif is common in agrochemical and pharmaceutical research, where substituent positioning (e.g., 2,5-dimethyl vs. 3,5-dimethyl) is critical for modulating biological activity .

Properties

IUPAC Name |

4-(2,5-dimethylphenyl)-1H-pyridin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO/c1-9-3-4-10(2)12(7-9)11-5-6-14-13(15)8-11/h3-8H,1-2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPENNRXQHOQRBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C2=CC(=O)NC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50682577 | |

| Record name | 4-(2,5-Dimethylphenyl)pyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50682577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261906-93-7 | |

| Record name | 4-(2,5-Dimethylphenyl)pyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50682577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,5-Dimethylphenyl)-2-hydroxypyridine typically involves the reaction of 2,5-dimethylphenylboronic acid with 2-chloropyridine in the presence of a palladium catalyst. This reaction is a type of Suzuki-Miyaura coupling, which is widely used for forming carbon-carbon bonds. The reaction conditions generally include the use of a base such as potassium carbonate, a solvent like toluene, and a temperature range of 80-100°C.

Industrial Production Methods: On an industrial scale, the production of 4-(2,5-Dimethylphenyl)-2-hydroxypyridine can be achieved through continuous flow processes that allow for better control over reaction parameters and higher yields. The use of automated systems and advanced catalysts can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-(2,5-Dimethylphenyl)-2-hydroxypyridine undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The compound can be reduced to form a dihydropyridine derivative.

Substitution: The hydrogen atoms on the pyridine ring can be substituted with various functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or chlorine under acidic conditions.

Major Products:

Oxidation: Formation of 4-(2,5-Dimethylphenyl)-2-pyridone.

Reduction: Formation of 4-(2,5-Dimethylphenyl)-1,2-dihydropyridine.

Substitution: Formation of halogenated derivatives such as 4-(2,5-Dimethylphenyl)-2-chloropyridine.

Scientific Research Applications

4-(2,5-Dimethylphenyl)-2-hydroxypyridine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.

Mechanism of Action

The mechanism of action of 4-(2,5-Dimethylphenyl)-2-hydroxypyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active sites, while the dimethylphenyl group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Analogues

A. N-(2,5-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamides

- Structure : Features a hydroxynaphthalene-carboxamide core with a 2,5-dimethylphenyl group.

- Activity : Demonstrates potent photosynthetic electron transport (PET) inhibition (IC50 ~10 µM) in spinach chloroplasts, comparable to derivatives with electron-withdrawing substituents (e.g., fluorine) .

- SAR Insights :

- Substituent Position : Ortho-substituted methyl groups (2,5-dimethyl) enhance PET inhibition compared to para-substituted analogs, likely due to improved steric alignment with target sites in photosystem II.

- Lipophilicity : Higher logP values correlate with increased activity, suggesting membrane permeability is critical for bioactivity .

B. 4-(3,5-Dimethylphenyl)-2-hydroxypyridine

- Structure : Differs in the substituent position (3,5-dimethylphenyl vs. 2,5-dimethylphenyl).

C. Chalcone Derivatives (e.g., 1-(2,5-Dihydroxyphenyl)-3-pyridine-2-yl-propenone)

- Structure: A flavonoid derivative with conjugated double bonds and pyridine substitution.

- Activity : Cyclized flavones exhibit enhanced stability and antioxidant properties but lack the specific PET-inhibiting activity seen in hydroxynaphthalene-carboxamides .

Data Table: Key Properties of Selected Analogues

| Compound | Substituent Position | IC50 (PET Inhibition) | logP | Key Application |

|---|---|---|---|---|

| 4-(2,5-Dimethylphenyl)-2-hydroxypyridine* | 2,5-dimethylphenyl | N/A | ~3.2† | Agrochemical research |

| N-(2,5-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide | 2,5-dimethylphenyl | 10 µM | 3.8 | Photosynthesis inhibition |

| N-(3,5-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide | 3,5-dimethylphenyl | 15 µM | 3.5 | Moderate PET inhibition |

| 1-(2,5-Dihydroxyphenyl)-3-pyridine-2-yl-propenone | 2,5-dihydroxyphenyl | Not applicable | 2.1 | Antioxidant studies |

*Estimated based on structural analogs; †Predicted using fragment-based methods.

Research Findings

Substituent Effects : Electron-donating methyl groups at the 2,5-positions enhance PET inhibition by balancing lipophilicity and target binding, whereas electron-withdrawing groups (e.g., fluorine) in similar positions may reduce metabolic stability .

Synthetic Accessibility : Microwave-assisted synthesis (as used for hydroxynaphthalene-carboxamides) offers a scalable route for 4-(2,5-dimethylphenyl)-2-hydroxypyridine derivatives, though regioselective substitution remains challenging .

Industrial Relevance : Patent data highlight the prevalence of 2,5-dimethylphenyl motifs in agrochemicals (e.g., K.1.27–K.1.35), underscoring their utility in herbicide design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.